BenchChemオンラインストアへようこそ!

Micafungin (sodium)

Antifungal prophylaxis Hematopoietic stem cell transplantation Regulatory exclusivity

Micafungin sodium is the sole echinocandin FDA-labeled for HSCT Candida prophylaxis—neither caspofungin nor anidulafungin carries this indication. Its catechol-O-methyltransferase metabolism confers the lowest drug-drug interaction burden in class, critical for polypharmacy in ICU, transplant, and HIV settings. Micafungin demonstrates ≥8-fold greater in vitro potency (MIC90 ≤0.03 µg/mL) against C. albicans, C. tropicalis, and C. glabrata versus caspofungin, and retains in vivo efficacy against Fks-mutant resistant C. glabrata at standard 1 mg/kg/day dosing. Procure for formulary-compliant HSCT protocols and antimicrobial stewardship.

Molecular Formula C56H70N9NaO23S
Molecular Weight 1292.3 g/mol
Cat. No. B8117402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMicafungin (sodium)
Molecular FormulaC56H70N9NaO23S
Molecular Weight1292.3 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)[O-])O)O)C(CC(=O)N)O)C)O)O)O.[Na+]
InChIInChI=1S/C56H71N9O23S.Na/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76;/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85);/q;+1/p-1/t25-,26+,31+,34-,35?,37+,38+,42?,43?,44?,45?,46-,47-,48-,52+;/m0./s1
InChIKeyKOOAFHGJVIVFMZ-DKGGVQQESA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Micafungin Sodium for Antifungal Procurement: Echinocandin Class Baseline and Key Differentiators


Micafungin sodium is a semi-synthetic cyclic lipopeptide echinocandin antifungal administered intravenously for the treatment of invasive candidiasis, esophageal candidiasis, and—uniquely within its class—for prophylaxis of Candida infections in patients undergoing hematopoietic stem cell transplantation (HSCT) [1]. It inhibits β-(1,3)-D-glucan synthase, a fungal-specific enzyme essential for cell wall integrity. Micafungin exhibits a half-life of 11–17 hours, the highest protein binding among approved echinocandins at 99.8%, and is metabolized primarily via arylsulfatase and catechol-O-methyltransferase, with minimal reliance on cytochrome P450 enzymes [2]. These properties translate into a clinically distinct profile compared to caspofungin, anidulafungin, and rezafungin.

Why Micafungin Sodium Cannot Be Generically Substituted for Other Echinocandins in Procurement Decisions


Although micafungin, caspofungin, and anidulafungin all inhibit β-(1,3)-D-glucan synthase, their interchangeability is precluded by clinically meaningful differences in regulatory-approved indications, metabolic pathways, drug–drug interaction liability, in vitro potency against specific Candida species, and activity against echinocandin-resistant strains. Micafungin is the only echinocandin derived from FR901379 rather than echinocandin B, endowing it with a distinct sulfate moiety that enhances aqueous solubility [1]. Its metabolism via catechol-O-methyltransferase—rather than hepatic CYP450—results in the most favorable drug–drug interaction profile of the class [2]. Most critically, micafungin is the sole echinocandin FDA-approved for antifungal prophylaxis in HSCT recipients, a distinction with direct formulary and procurement implications [3]. These differences mean that procurement or formulary selection cannot be reduced to class-level substitution without risking therapeutic failure or regulatory non-compliance.

Micafungin Sodium Quantitative Evidence Guide: Head-to-Head Differentiation from Closest Analogs


Unique Regulatory Indication for HSCT Antifungal Prophylaxis vs. All Other Echinocandins

Micafungin is the only echinocandin approved by the FDA for prophylaxis of Candida infections in adult and pediatric patients undergoing HSCT [1]. In the pivotal randomized, double-blind trial (N=882), micafungin 50 mg IV once daily achieved successful prophylaxis in 80.7% of patients versus 73.7% for fluconazole 400 mg IV once daily, a 7% absolute difference (95% CI: 1.5–12.5%) [2]. Neither caspofungin nor anidulafungin carries this indication in their FDA-approved labeling, which is restricted to treatment of candidemia and specific Candida infections, plus empirical therapy for febrile neutropenia (caspofungin only) [3][4]. For procurement in transplant centers and oncology formularies, this regulatory distinction makes micafungin the only echinocandin meeting HSCT prophylaxis requirements.

Antifungal prophylaxis Hematopoietic stem cell transplantation Regulatory exclusivity

Metabolic Pathway and Drug–Drug Interaction Advantage of Micafungin vs. Caspofungin

Micafungin is metabolized via arylsulfatase to its catechol form (M1), followed by catechol-O-methyltransferase conversion to its methoxy form (M2), with only minor hydroxylation at the side chain by CYP450 enzymes [1]. In contrast, caspofungin undergoes slow hepatic peptide hydrolysis and N-acetylation, with spontaneous degradation to inactive products, and is subject to clinically significant drug–drug interactions [2]. A review of echinocandin interactions states that 'the echinocandin with the highest number of interactions is caspofungin,' while 'micafungin is an echinocandin lacking in relevant interactions and consequently its dosage requires no adjustment in any of its indications' [3]. The FDA prescribing information confirms that micafungin has no clinically significant effect on the pharmacokinetics of cyclosporine, tacrolimus, prednisolone, voriconazole, or fluconazole; it increases sirolimus AUC by only 21% with no change in Cmax [4].

Drug–drug interactions CYP450 metabolism Catechol-O-methyltransferase Critically-ill patients

Superior In Vivo Efficacy of Micafungin Against Echinocandin-Resistant Candida glabrata vs. Caspofungin and Anidulafungin

In a direct head-to-head murine model of disseminated candidiasis caused by echinocandin-resistant Candida glabrata harboring Fks2p mutations (Fks2p-P667T and Fks2p-D666G), micafungin was active at a dose of 1 mg/kg/day, while caspofungin required doses of 5 or 10 mg/kg/day to achieve efficacy. Anidulafungin, even at the highest doses tested (5–10 mg/kg/day), never achieved a statistically significant reduction in kidney fungal burden [1]. Against the wild-type susceptible isolate, the lowest effective doses were 0.25, 1, and 5 mg/kg/day for caspofungin, micafungin, and anidulafungin, respectively [1]. These data indicate that micafungin retains meaningful in vivo activity at lower doses against Fks-mutant strains where anidulafungin fails and caspofungin requires 5- to 10-fold higher dosing.

Echinocandin resistance Fks mutations Candida glabrata In vivo murine model

Lower In Vitro MIC90 Values of Micafungin vs. Caspofungin Against Common Candida Species

In a head-to-head susceptibility study of 107 clinical bloodstream Candida isolates using CLSI M27-A2 broth microdilution, micafungin demonstrated MIC90 values of ≤0.03 µg/mL against Candida albicans, C. tropicalis, and C. glabrata, compared to caspofungin MIC90 values of 0.25–0.5 µg/mL against the same species [1]. The MIC range for micafungin across all Candida species tested was ≤0.03 to 1 µg/mL, while caspofungin ranged from 0.125 to 1 µg/mL, indicating greater overall potency of micafungin at the lower end of the concentration spectrum [1]. Against Aspergillus spp. (526 clinical isolates), micafungin exhibited MEC50/MEC90 values of 0.007/0.015 µg/mL, numerically lower than caspofungin (0.015/0.03 µg/mL) and equivalent to anidulafungin [2].

Minimum inhibitory concentration Candida albicans Candida glabrata Candida tropicalis Broth microdilution

Distinct Pharmacokinetic Half-Life and Protein Binding Profile Differentiating Micafungin from Caspofungin and Anidulafungin

Micafungin exhibits a terminal elimination half-life of 11–17 hours, which is approximately 2-fold longer than that of caspofungin (9–11 hours) and approximately 2-fold shorter than that of anidulafungin (24–26 hours) [1]. Its plasma protein binding is the highest in the echinocandin class at 99.8%, compared to 96–97% for caspofungin and 84% for anidulafungin [1]. The high protein binding influences the free drug concentration available for antifungal activity; however, micafungin achieves total drug exposures (AUC 111.3 mg·h/L) that support once-daily dosing with AUC/MIC targets met for most Candida species at approved doses [1]. In a pharmacodynamic analysis of patients with candidemia, an AUC:MIC ratio ≥7,500 was associated with mycological eradication for micafungin [2].

Pharmacokinetics Half-life Protein binding Once-daily dosing AUC/MIC

Micafungin Sodium Best Application Scenarios for Research, Clinical, and Industrial Procurement


Antifungal Prophylaxis in Hematopoietic Stem Cell Transplantation (HSCT) Formularies

Micafungin sodium is the only echinocandin with FDA-approved labeling for prophylaxis of Candida infections in HSCT recipients. The pivotal trial demonstrated an 80.7% prophylaxis success rate versus 73.7% for fluconazole (Δ 7%, 95% CI 1.5–12.5%) [1]. Transplant centers and oncology hospital formularies requiring an echinocandin-based prophylaxis protocol should procure micafungin, as neither caspofungin nor anidulafungin carry this regulatory indication, making off-label use a compliance risk. This scenario applies to both adult and pediatric HSCT populations aged ≥4 months.

Treatment of Invasive Candidiasis in Patients at High Risk for Drug–Drug Interactions

In critically-ill patients receiving immunosuppressants (tacrolimus, cyclosporine, sirolimus), antiretrovirals, or anticonvulsants, micafungin's unique metabolism via catechol-O-methyltransferase—with minimal CYP450 involvement—confers the lowest drug–drug interaction burden among echinocandins [2]. The FDA label confirms no effect on cyclosporine, tacrolimus, prednisolone, voriconazole, or fluconazole pharmacokinetics, and only a 21% increase in sirolimus AUC without Cmax alteration [3]. This makes micafungin the preferred echinocandin for procurement in intensive care units, transplant wards, and HIV centers where polypharmacy is the norm. Research institutions studying antifungal pharmacokinetics in polypharmacy contexts should select micafungin as the echinocandin least likely to confound DDI study outcomes.

Management of Confirmed or Suspected Echinocandin-Resistant Candida glabrata Infections

In healthcare facilities with documented Fks-mutant C. glabrata or rising echinocandin MIC trends, micafungin offers an evidence-based advantage: it retained in vivo efficacy at 1 mg/kg/day against Fks2p-mutant resistant isolates, while caspofungin required 5–10 mg/kg/day and anidulafungin failed to achieve statistical significance even at maximum doses [4]. For antimicrobial stewardship programs and clinical microbiology laboratories conducting resistance surveillance, procuring micafungin provides the broadest therapeutic margin against resistant C. glabrata, the second most common cause of invasive candidiasis.

Empiric and Targeted Therapy Guided by Local Antifungal Susceptibility Patterns

Hospital antibiograms showing higher MIC values for caspofungin against prevalent Candida species may warrant preferential micafungin procurement. In direct comparison, micafungin MIC90 ≤0.03 µg/mL for C. albicans, C. tropicalis, and C. glabrata versus caspofungin MIC90 0.25–0.5 µg/mL—an ≥8-fold potency advantage [5]. For Aspergillus coverage, micafungin MEC50/MEC90 values (0.007/0.015 µg/mL) are numerically lower than caspofungin (0.015/0.03 µg/mL) [6]. Institutions performing antifungal susceptibility testing can leverage these quantitative differences to select micafungin for empiric candidemia protocols where lower MIC distributions may translate into higher pharmacodynamic target attainment at standard doses.

Quote Request

Request a Quote for Micafungin (sodium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.